Product packaging for Streptidine dihydrochloride(Cat. No.:)

Streptidine dihydrochloride

Cat. No.: B1155921
M. Wt: 335.19
Attention: For research use only. Not for human or veterinary use.
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Description

Streptidine dihydrochloride is the salt form of the streptidine moiety, a core cyclitol component of the aminoglycoside antibiotic streptomycin . As a key building block of streptomycin, streptidine is integral to the antibiotic's mechanism of action, which involves binding to the 16S rRNA of the 30S ribosomal subunit in bacteria . This binding event interferes with the initiation complex between mRNA and the ribosome, leading to misreading of the genetic code during protein synthesis and ultimately resulting in bacterial cell death . The streptidine component, specifically its two guanidinio groups, is essential for this biological activity, as the removal of even one group can drastically reduce antibacterial efficacy . This compound provides researchers with a fundamental starting material for the synthesis and study of novel aminoglycoside derivatives . Recent research explores the use of streptidine and streptomycin in developing next-generation antibiotics with potentially reduced nephrotoxicity, highlighting its ongoing value in medicinal chemistry and pharmacology research . This compound is strictly for research purposes and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₈H₂₀Cl₂N₆O₄ B1155921 Streptidine dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C₈H₂₀Cl₂N₆O₄

Molecular Weight

335.19

Synonyms

N1,N3-Bis(aminoiminomethyl)streptamine Sulfate Salt;  N,N’-Diamidinostreptamine Dihydrochloride;  N,N’’’-(2,4,5,6-Tetrahydroxy-1,3-cyclohexanediyl)bis-guanidine Dihydrochloride

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Transformations

Origin in Microbial Metabolism: Streptomyces griseus

Streptidine (B14820) is a natural product synthesized by the Gram-positive soil bacterium Streptomyces griseus. researchgate.netrcsb.org This actinomycete is a primary producer of streptomycin (B1217042), a potent antibiotic that has been historically significant in the treatment of bacterial infections. rcsb.orgnih.gov The biosynthesis of streptidine is an integral part of the secondary metabolism of S. griseus, occurring during specific phases of its growth cycle. The production of streptomycin, and therefore streptidine, is often initiated in response to environmental cues or stressors.

The metabolic pathway leading to streptidine is a specialized branch of the broader carbohydrate metabolism in Streptomyces griseus. It begins with D-glucose, which is converted through a series of steps into the streptidine moiety. kegg.jpgenome.jp This pathway is distinct from the biosynthetic routes for the other components of streptomycin, namely streptose (B1236354) and N-methyl-L-glucosamine, which are synthesized independently before being assembled into the final antibiotic molecule. kegg.jpgenome.jp

Role as a Key Intermediate in Streptomycin Biosynthesis

Streptidine serves as a critical building block in the assembly of streptomycin and related compounds. Its unique diguanidinated structure is essential for the biological activity of the antibiotic.

Streptidine is the foundational aminocyclitol core of streptomycin. nih.govpharmacy180.com While many other aminoglycoside antibiotics, such as neomycin and kanamycin, are built upon a deoxystreptamine ring, streptomycin is characterized by its streptidine moiety. nih.govresearchgate.net This structural distinction sets streptomycin apart in its class. wikipedia.org The streptidine component itself can act as a "decoy acceptor" for enzymes that inactivate streptomycin, highlighting its importance in the molecule's interaction with resistance mechanisms. rsc.org

Within the biosynthetic pathway, streptidine is handled in its phosphorylated form, specifically as streptidine-6-phosphate. nih.govnih.gov This phosphorylation is a key step that prepares the streptidine core for subsequent glycosylation. Cell-free extract studies with Streptomyces griseus have demonstrated that streptidine-6-phosphate is the acceptor molecule for the dihydrostreptose (B1196812) moiety, which is transferred from dTDP-L-dihydrostreptose. nih.govnih.gov This enzymatic reaction forms O-alpha-L-dihydrostreptose-(1->4)-streptidine 6-phosphate, a direct precursor to dihydrostreptomycin-6-phosphate. nih.govsemanticscholar.org The phosphorylation at the 6-hydroxyl group is therefore essential for the condensation reaction that links the streptidine and streptose units.

Enzymes Involved in Streptidine Production and Modification

The biosynthesis of streptidine from its glucose-derived precursor involves a cascade of enzymatic reactions. Key enzyme families, including amidino transferases and dehydrogenases, play pivotal roles in this process.

The defining features of streptidine are its two guanidino groups. These are added in a two-step process catalyzed by inosamine-phosphate amidinotransferases. nih.gov The enzyme L-arginine:inosamine-phosphate amidinotransferase, encoded by the strB1 gene in Streptomyces griseus, is responsible for these transamidination reactions. nih.govuniprot.org This enzyme transfers an amidino group from L-arginine to an aminocyclitol precursor, scyllo-inosamine-4-phosphate. nih.govgenome.jp This process is repeated to form the diguanidinated streptidine precursor. genome.jpgenome.jp

Dehydrogenases are critical enzymes in the early stages of streptidine biosynthesis, involved in the conversion of myo-inositol to the scyllo-inosamine precursor. The streptidine moiety is synthesized from myo-inositol, which undergoes oxidation at the C-1 position. kegg.jpgenome.jp The enzyme StrI, a dehydrogenase, is involved in the production of streptidine-6-phosphate. researchgate.net

Enzymes in Streptidine Biosynthesis

Enzyme FamilySpecific Enzyme (Gene)Role in Streptidine Biosynthesis
Amidino TransferaseL-arginine:inosamine-phosphate amidinotransferase (StrB1)Catalyzes the two guanidination steps, transferring amidino groups from L-arginine to the aminocyclitol precursor.
DehydrogenaseStrIInvolved in the oxidation steps in the conversion of myo-inositol leading to the formation of streptidine-6-phosphate.

Key Intermediates in Streptidine Biosynthesis

Compound NameRole in Pathway
D-GlucoseInitial precursor molecule for the entire streptomycin molecule.
myo-InositolThe cyclitol precursor to the streptidine moiety.
scyllo-InosamineAn intermediate formed after oxidation and transamination of myo-inositol.
Streptidine-6-phosphateThe phosphorylated form of streptidine that acts as the acceptor for the dihydrostreptose moiety.
O-alpha-L-dihydrostreptose-(1->4)-streptidine 6-phosphateThe product of the condensation of streptidine-6-phosphate and dihydrostreptose.
Dihydrostreptomycin-6-phosphateA direct precursor to the final streptomycin antibiotic.

Glycosyltransferases in Streptidine-Sugar Condensation

The condensation of the streptidine moiety with its first sugar attachment is a critical step in the formation of the complete streptomycin molecule. This reaction is catalyzed by a specific glycosyltransferase that ensures the correct linkage between the two components.

Research has identified the primary enzyme responsible for this step as dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase (EC 2.4.2.27). nih.govwikipedia.org This enzyme, purified from the streptomycin-producing organism Streptomyces griseus, facilitates the transfer of a dihydrostreptosyl group from the activated sugar donor, dTDP-L-dihydrostreptose, to the aminocyclitol acceptor, streptidine 6-phosphate. nih.govnih.gov

The chemical reaction catalyzed by this enzyme is as follows: dTDP-L-dihydrostreptose + streptidine 6-phosphate → dTDP + O-(1→4)-α-L-dihydrostreptosyl-streptidine 6-phosphate wikipedia.orgqmul.ac.uk

Studies on the substrate specificity of this dihydrostreptosyltransferase have revealed its high degree of selectivity. The enzyme exclusively recognizes streptidine 6-phosphate as the acceptor molecule. nih.gov Other related aminocyclitols, such as streptidine, 2-deoxystreptamine (B1221613), and 4-deoxy-streptamine, were tested and found to be inactive as substrates. nih.gov This specificity underscores the precise nature of the biosynthetic pathway and prevents the erroneous glycosylation of incorrect intermediates. The activity of the transferase is dependent on the presence of divalent cations, with Mn²⁺ or Mg²⁺ ions being effective. nih.gov

Table 1: Properties of dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase from S. griseus

Property Finding Source(s)
Enzyme Commission No. EC 2.4.2.27 wikipedia.orgqmul.ac.uk
Systematic Name dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase qmul.ac.uk
Reaction Type Glycosyl transfer nih.gov
Sugar Donor dTDP-L-dihydrostreptose nih.govnih.gov
Acceptor Substrate Streptidine 6-phosphate nih.gov
Product O-(1→4)-α-L-dihydrostreptosyl-streptidine 6-phosphate nih.govqmul.ac.uk
Ineffective Acceptors Streptidine, 2-deoxystreptamine, 4-deoxy-streptamine nih.gov
Cofactor Requirement Dependent on Mn²⁺ or Mg²⁺ ions nih.gov
Apparent Mr (Gel) ~63,000 nih.gov

| Subunit Mr (SDS-PAGE) | ~35,000 | nih.gov |

Kinases in Phosphorylation

Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a pivotal preparatory step in the biosynthesis of streptidine. This reaction is catalyzed by enzymes known as kinases, which typically utilize adenosine (B11128) triphosphate (ATP) as the phosphate donor. In the streptidine pathway, phosphorylation of an early aminocyclitol intermediate is essential for subsequent enzymatic modifications, including guanidination and glycosylation. nih.govgenome.jp

The biosynthesis of the streptidine moiety begins with myo-inositol, which is converted to scyllo-inosamine. genome.jpkegg.jp It is this streptamine (B1206204) precursor that undergoes phosphorylation. genome.jp Cell-free synthesis experiments have demonstrated the participation of a kinase in the conversion of an inosamine phosphate to streptidine phosphate, highlighting the enzyme's central role. nih.gov Specifically, the enzyme scyllo-inosamine 4-kinase has been identified as being involved in this process. acs.org The phosphorylation event creates a substrate that can be recognized by the subsequent enzymes in the pathway, effectively directing the flow of biosynthesis.

Metabolic Intermediates and Related Compounds within the Biosynthesis Pathway

The pathway leading to streptidine involves several key metabolic intermediates and is closely related to pathways for other clinically important aminoglycoside antibiotics.

Streptamine Derivatives

Streptamine (1,3-diamino-1,3-dideoxy-scyllo-inositol) forms the structural backbone of streptidine. The intermediates in the biosynthetic pathway are, therefore, derivatives of streptamine. The pathway commences from D-glucose and proceeds via myo-inositol. genome.jp The key streptamine-related intermediates include:

scyllo-Inosamine : Formed by the transamination of scyllo-inosose, this is the first aminocyclitol intermediate in the pathway and a direct precursor to the streptamine core. genome.jpacs.org

scyllo-Inosamine 4-phosphate : This phosphorylated derivative is the product of the kinase-catalyzed reaction on scyllo-inosamine. acs.org Phosphorylation at this stage is crucial for the subsequent addition of guanidino groups.

Streptidine 6-phosphate : After a series of reactions including transaminations and guanidinylations, streptidine 6-phosphate is formed. This is the direct acceptor substrate for the glycosyltransferase that attaches the first sugar, dihydrostreptose. nih.gov

These derivatives represent the sequential modification of the core streptamine structure, being phosphorylated and guanidinated en route to the final streptidine moiety ready for glycosylation.

2-Deoxystreptidine and its Biosynthetic Implications

The vast family of aminoglycoside antibiotics is built around a few core aminocyclitol structures. While streptomycin is based on streptidine (a derivative of streptamine), another major class of aminoglycosides, including kanamycin, gentamicin, and neomycin, is built around the aminocyclitol 2-deoxystreptamine (2-DOS). nih.govresearchgate.netsigmaaldrich.com

2-Deoxystreptidine, the diguanidinated form of 2-DOS, is not a typical natural product; the significant biosynthetic divergence lies in the formation of the aminocyclitol core itself—streptamine versus 2-deoxystreptamine. The biosynthesis of 2-DOS proceeds through a distinct pathway that is separate from the streptidine pathway. researchgate.net This has profound biosynthetic implications, indicating that producing organisms have evolved parallel, non-interchangeable enzymatic machinery to create different classes of aminoglycosides.

The separation of these pathways is clearly demonstrated by enzyme specificity. As noted previously, the dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase from the streptomycin pathway is highly specific for its substrate, streptidine 6-phosphate, and does not recognize 2-deoxystreptamine. nih.gov This enzymatic exclusivity confirms that the intermediates of one pathway cannot be readily utilized by the other, thereby maintaining the fidelity of antibiotic synthesis. The existence of the 2-deoxystreptamine pathway represents a major branch point in aminoglycoside evolution, allowing for the generation of a wide diversity of antibiotic structures based on an alternative aminocyclitol core. researchgate.net

Table 2: Chemical Compounds Mentioned in the Article

Compound Name
2-Deoxystreptamine
2-Deoxystreptidine
4-deoxy-streptamine
Adenosine triphosphate (ATP)
D-Glucose
Dihydrostreptose
dTDP-L-dihydrostreptose
Gentamicin
Kanamycin
myo-Inositol
Neomycin
O-(1→4)-α-L-dihydrostreptosyl-streptidine 6-phosphate
scyllo-Inosamine
scyllo-Inosamine 4-phosphate
scyllo-Inosose
Streptamine
Streptidine
Streptidine 6-phosphate

Synthetic Methodologies and Chemical Modifications

Derivation from Streptomycin (B1217042) via Chemical Hydrolysis

The most direct method for obtaining streptidine (B14820) is through the chemical hydrolysis of streptomycin. This process involves the cleavage of the glycosidic linkages that connect the streptidine core to the streptobiosamine (B1682495) sugar moiety. Acid-catalyzed hydrolysis is the standard procedure for this transformation.

Early methods for the degradation of streptomycin established that treatment with mineral acids, such as sulfuric acid or hydrochloric acid, effectively breaks the glycosidic bonds, yielding streptidine and streptobiosamine. ijpca.orgnih.gov A common procedure involves dissolving streptomycin sulfate (B86663) in 1 N sulfuric acid and maintaining the solution at a moderately elevated temperature (e.g., 37°C) for an extended period, such as 48 hours. ijpca.org

More specific protocols have been developed to optimize the yield and purity of the resulting streptidine salt. For instance, treating streptomycin hydrochloride with anhydrous hydrogen chloride in absolute methanol (B129727) has been reported as an effective method. magtech.com.cn In one described process, after the reaction, the mixture is evaporated, and the residue is dissolved in a methanol-ether solution. The streptidine hydrochloride can then be selectively adsorbed onto acid-washed alumina (B75360) and subsequently eluted with methanol. magtech.com.cn

A detailed gram-scale synthesis of a streptamine (B1206204) derivative from streptomycin further illustrates the hydrolysis step within a broader synthetic sequence. magtech.com.cnnih.gov In this multi-step process, after modification of the guanidino and hydroxyl groups, the crucial glycosidic bond cleavage is achieved by refluxing the protected streptomycin derivative with 3 N HCl in methanol for 16 hours. Following neutralization and workup, the streptamine derivative is obtained in high yield. magtech.com.cnnih.gov This demonstrates that the hydrolytic cleavage of the glycosidic bond is a robust and efficient step in the derivatization of streptomycin to obtain the core aminocyclitol.

Starting Material Reagents and Conditions Products Reference
Streptomycin sulfate1 N H₂SO₄, 37°C, 48 hoursStreptidine, Streptobiosamine ijpca.org
Streptomycin hydrochlorideAnhydrous HCl in absolute methanolStreptidine hydrochloride, Methyl streptobiosaminide magtech.com.cn
Perbenzylated diazido-streptomycin derivative3 N HCl in methanol, reflux, 16 hoursProtected streptamine derivative, Methyl streptobiosaminide magtech.com.cnnih.gov

Total Synthesis Approaches for Streptidine and its Analogs

The synthesis of streptamine, the non-guanidinated core of streptidine, from myo-inositol has been well-established. nih.gov This approach, however, necessitates a desymmetrization of the meso starting material to yield enantiomerically pure targets. nih.gov

A significant hurdle in the organic synthesis of streptidine and its derivatives is their poor solubility in common organic solvents. This is due to the high density of polar functional groups, including multiple hydroxyl and guanidinium (B1211019) moieties, which impart a high degree of polarity and a strong hydrogen-bonding network. Several strategies can be employed to mitigate these solubility issues.

One common approach is the use of protecting groups, which mask the polar functional groups and increase the lipophilicity of the molecule, thereby improving its solubility in organic solvents. The extensive use of benzyl (B1604629) ethers to protect hydroxyl groups and the conversion of amines to azides are examples of this strategy in the synthesis of streptamine derivatives. nih.gov

Another strategy is the use of "solubilizing tags." magtech.com.cnresearchgate.netacs.org These are temporary chemical moieties that are attached to a poorly soluble molecule to enhance its solubility during synthesis and purification. While extensively developed for peptides and proteins, the principles can be applied to small molecules. magtech.com.cnresearchgate.netacs.org For instance, reducible solubilizing tags (RSTs) linked via a disulfide bond can be introduced and later removed under mild conditions. researchgate.net Polyionic peptide tags, such as a poly-arginine tail, can also significantly enhance solubility in aqueous or polar organic solvents. iris-biotech.de

The choice of solvent system is also critical. Highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often required to dissolve these polar intermediates. nih.gov In some cases, mixtures of solvents are necessary to achieve the desired solubility and reactivity.

The presence of multiple, similarly reactive functional groups in streptidine necessitates the use of sophisticated protection and deprotection strategies to achieve regioselective modification. Orthogonal protecting groups, which can be removed under different conditions without affecting each other, are essential tools in this regard. nih.govmdpi.com

Hydroxyl Groups: A variety of protecting groups are available for hydroxyl functions, and their choice depends on the desired stability and the conditions for their removal. creative-peptides.comnih.gov

Benzyl (Bn) ethers are widely used due to their stability under a range of conditions. They are typically introduced using benzyl bromide and a base like sodium hydride (NaH) and are removed by catalytic hydrogenolysis. magtech.com.cnnih.gov

Silyl ethers , such as tert-butyldimethylsilyl (TBDMS), are valuable for their tunable stability. They are generally removed by fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions. creative-peptides.com

Acetyl (Ac) esters can be introduced using acetic anhydride (B1165640) and are readily cleaved by basic or acidic hydrolysis. magtech.com.cnnih.gov

Amino and Guanidino Groups: The protection of the highly basic guanidino groups is particularly challenging.

Azides (N₃) can serve as precursors to amines and are stable to many reaction conditions. They can be introduced from amines via diazotization followed by substitution with azide (B81097) ion. Azides are typically reduced to amines by catalytic hydrogenation or with reagents like stannous chloride. magtech.com.cnnih.gov

Carbamates , such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are standard protecting groups for amines. nih.gov Boc groups are acid-labile, while Cbz groups are removed by hydrogenolysis. nih.gov

For the guanidino group itself, nitroguanidine derivatives can be formed and subsequently deprotected by catalytic transfer hydrogenation. researchgate.net Another approach involves the use of diprotected triflylguanidines as guanidinylating reagents. iris-biotech.de The trifluoroacetyl group has also been reported as an orthogonal protecting group for guanidines, cleavable under mild basic conditions. nih.govfrontiersin.org

The following table summarizes some common protecting groups used in the synthesis of streptidine and related aminocyclitols:

Functional Group Protecting Group Abbreviation Introduction Conditions Cleavage Conditions Reference
HydroxylBenzylBnBenzyl bromide, NaHH₂, Pd/C magtech.com.cnnih.gov
HydroxylAcetylAcAcetic anhydride, pyridineBase or acid hydrolysis magtech.com.cnnih.gov
Hydroxyltert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleTBAF or acid creative-peptides.com
Amino (as precursor)AzideN₃Diazotization, NaN₃H₂, Pd/C or SnCl₂ magtech.com.cnnih.gov
Amino/Guanidinotert-ButoxycarbonylBocBoc₂OTrifluoroacetic acid (TFA) nih.govnih.gov
GuanidinoNitroNO₂3,5-dimethyl-N-nitro-1H-pyrazole-1-carboximidamideCatalytic transfer hydrogenation researchgate.net
GuanidinoTrifluoroacetylTFATrifluoroacetic anhydrideMild base (e.g., K₂CO₃/MeOH) nih.govfrontiersin.org

The selective cleavage of glycosidic bonds is not only central to the derivation of streptidine from streptomycin but also a key consideration in the synthesis of aminoglycoside analogs. As previously mentioned, acid-catalyzed hydrolysis is the most common method. The conditions can be tuned to achieve a degree of selectivity. For instance, in the context of a protected streptomycin derivative, refluxing with 3 N HCl in methanol for 16 hours effectively cleaves the streptose-streptidine linkage. magtech.com.cnnih.gov The stability of different glycosidic bonds to acid hydrolysis can vary depending on the nature of the sugar and the aglycone, a factor that can be exploited for selective cleavage in more complex oligosaccharides. researchgate.net

Regioselective Protection and Deprotection Strategies

Chemical Modifications for Derivative Synthesis in Research

The synthesis of streptidine derivatives is crucial for exploring the structure-activity relationships (SAR) of aminoglycoside antibiotics and for developing new therapeutic agents with improved efficacy and reduced toxicity. nih.govmdpi.com The synthetic handles provided by the hydroxyl and guanidino groups of the streptidine core allow for a wide range of chemical modifications.

For example, the hydroxyl groups can be regioselectively functionalized to introduce new substituents. A protected streptamine derivative with a single free hydroxyl group is a valuable building block for the synthesis of novel aminoglycosides through glycosylation reactions. magtech.com.cnnih.gov

The guanidino groups are also key targets for modification. Studies have shown that both guanidino groups of streptidine are essential for the antibiotic activity of streptomycin, with the removal of even one group significantly reducing its efficacy. However, subtle modifications of these groups can lead to derivatives with altered biological properties. For instance, the synthesis of analogs with modified guanidine (B92328) functionalities can provide insights into the specific interactions with the ribosomal RNA target. nih.gov

Research has also explored the synthesis of streptidine derivatives for applications beyond antibacterial agents. For example, a study investigated streptidine as a metabolic derivative of streptomycin and its potential role in ototoxicity, highlighting the importance of having access to pure streptidine for toxicological studies. nih.gov The development of synthetic routes to streptidine and its analogs will undoubtedly continue to be a vital area of research in medicinal chemistry.

Glycosylation Reactions to Form Glycosides

The glycosylation of streptidine is a fundamental process in the biosynthesis of streptomycin, where a glycosyltransferase enzyme links a sugar moiety to the streptidine core. While the natural biosynthetic pathway is well-established, chemical and chemo-enzymatic approaches to glycosylate streptidine are also of significant interest for creating novel glycosides with potential biological activities.

Detailed research into the direct chemical glycosylation of isolated streptidine dihydrochloride (B599025) is not extensively documented in publicly available literature. However, general principles of glycosylation reactions can be applied. The hydroxyl groups of streptidine offer multiple sites for the attachment of sugar molecules. Regioselective glycosylation, the ability to target a specific hydroxyl group, is a significant challenge due to the similar reactivity of the hydroxyls. This often necessitates the use of protecting groups to block all but the desired reaction site.

Enzymatic approaches, utilizing glycosyltransferases, offer a high degree of regio- and stereoselectivity. In the biosynthesis of streptomycin, a specific NDP-sugar:streptamine glycosyltransferase is involved in the formation of the glycosidic bond. acs.org In vitro synthesis of streptidine glycosides could potentially be achieved by harnessing such enzymes or by engineering novel glycosyltransferases with altered substrate specificities.

A summary of potential glycosylation strategies is presented in the table below:

Glycosylation MethodDescriptionKey Considerations
Chemical Glycosylation Involves the reaction of a protected streptidine derivative with an activated sugar donor (e.g., glycosyl halide, trichloroacetimidate) in the presence of a promoter.Requires multi-step synthesis involving protection and deprotection of functional groups. Achieving regioselectivity can be challenging.
Enzymatic Glycosylation Utilizes glycosyltransferase enzymes to catalyze the formation of the glycosidic linkage with high specificity.Requires the availability of the specific enzyme and the appropriate sugar nucleotide donor. Offers excellent control over stereochemistry and regiochemistry.
Chemo-enzymatic Synthesis Combines chemical synthesis of a modified streptidine acceptor with enzymatic glycosylation.Can leverage the strengths of both chemical and enzymatic methods to create novel glycosides that may not be accessible through either method alone.

Acetylation of Hydroxyl Groups

Acetylation of the hydroxyl groups of streptidine is a chemical modification that can alter its physical and biological properties. The introduction of acetyl groups can impact solubility, lipophilicity, and interactions with biological targets. While specific studies detailing the acetylation of streptidine dihydrochloride's hydroxyl groups are not prevalent in the reviewed literature, the reaction is a standard transformation in organic chemistry.

The reaction typically involves treating streptidine with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. The multiple hydroxyl groups on the streptidine molecule present a challenge for selective acetylation. Without the use of protecting groups, per-acetylation (acetylation of all available hydroxyl groups) is the likely outcome.

Regioselective acetylation can be achieved through enzymatic methods or by exploiting subtle differences in the reactivity of the hydroxyl groups, though this often requires careful optimization of reaction conditions. Protecting group strategies remain the most reliable method for achieving site-specific acetylation. For instance, a streptamine derivative has been acetylated to facilitate chromatographic purification during the synthesis of intermediates for novel aminoglycosides. acs.orgnih.gov

The following table outlines general approaches to hydroxyl group acetylation:

Acetylation ApproachReagents and ConditionsOutcome
Chemical Per-acetylation Acetic anhydride or acetyl chloride with a base (e.g., pyridine, triethylamine).Acetylation of all hydroxyl groups.
Regioselective Chemical Acetylation Requires protecting group chemistry to block all but the target hydroxyl group(s) prior to acetylation.Site-specific acetylation.
Enzymatic Acetylation Utilizes acetyltransferase enzymes.Highly specific acetylation at defined positions, though enzymes specific for streptidine hydroxyls are not well-documented.

Phosphorylation into O-phosphorylstreptidine

The phosphorylation of streptidine to form O-phosphorylstreptidine is a key step in the biosynthetic pathway of streptomycin. This transformation is catalyzed by a specific kinase enzyme, often referred to as streptidine kinase or streptomycin 6-kinase (EC 2.7.1.72). genome.jp

Research has demonstrated the enzymatic synthesis of O-phosphorylstreptidine from streptidine and adenosine (B11128) triphosphate (ATP) in cell-free extracts of Streptomyces. documentsdelivered.comcapes.gov.brkisti.re.krnih.gov This reaction is crucial as O-phosphorylstreptidine is an intermediate in the biosynthesis of the streptomycin molecule. nih.gov The enzyme responsible for this phosphorylation exhibits activity with streptidine, as well as related compounds like dihydrostreptomycin (B1670612) and 2-deoxystreptidine, and can utilize dATP as an alternative to ATP. genome.jp

The study of this phosphorylation reaction has been important for elucidating the intricate steps of streptomycin biosynthesis. nih.gov The presence of streptidine kinase activity has been detected in various Streptomyces strains, highlighting its conserved role in the production of this antibiotic. kisti.re.kr

Key findings regarding the phosphorylation of streptidine are summarized in the table below:

AspectResearch FindingReference
Enzyme Streptidine kinase (streptomycin 6-kinase, EC 2.7.1.72) genome.jp
Substrates Streptidine and ATP (or dATP) genome.jpdocumentsdelivered.comcapes.gov.brnih.gov
Product O-phosphorylstreptidine documentsdelivered.comcapes.gov.brnih.gov
Biological Role Intermediate in the biosynthesis of streptomycin nih.govnih.gov
Organism Streptomyces species kisti.re.kr

Synthesis of Intermediates for Novel Aminoglycoside Analogs

Streptidine and its derivatives serve as valuable starting materials for the synthesis of novel aminoglycoside analogs. The goal of creating such analogs is often to overcome antibiotic resistance, reduce toxicity, or improve the spectrum of activity.

A significant strategy involves the chemical modification of streptamine, a closely related compound that can be derived from streptomycin. acs.orgnih.govnih.gov A gram-scale synthesis has been developed to produce a regioselectively protected streptamine derivative that is suitable for glycosylation at the 4-position. acs.orgnih.gov This process involves several steps, including the hydrolysis of the guanidine groups of streptomycin, reprotection of the resulting amines as azides, protection of the hydroxyl groups, and cleavage of the glycosidic bond. acs.orgnih.govnih.gov This approach provides optically pure building blocks for the synthesis of new aminoglycosides. acs.orgnih.govnih.gov

Furthermore, streptidine itself has been utilized as a "decoy acceptor" for aminoglycoside-modifying enzymes. nih.govnih.gov These enzymes are a primary cause of bacterial resistance to aminoglycosides. By introducing streptidine, the enzyme is competitively inhibited, which can restore the activity of streptomycin against resistant strains. nih.govnih.gov This concept opens up avenues for designing novel aminoglycoside analogs that can either evade or inhibit these resistance mechanisms. The streptidine scaffold provides a template for creating molecules that can bind to the active site of these enzymes without being inactivated. nih.gov

The table below summarizes key strategies for synthesizing intermediates from streptidine for novel aminoglycoside analogs:

StrategyDescriptionApplication
Regioselective Protection and Derivatization Chemical modification of streptamine (derived from streptomycin) to create protected intermediates with specific reactive sites available for further synthesis. acs.orgnih.govnih.govAllows for the controlled synthesis of novel aminoglycoside structures with modifications at specific positions to enhance activity or reduce susceptibility to resistance enzymes. acs.orgnih.gov
Use as a "Decoy Acceptor" Scaffold Employing the streptidine structure as a basis for designing molecules that can bind to and inhibit aminoglycoside-modifying enzymes. nih.govnih.govDevelopment of co-therapies where a streptidine-based inhibitor is administered with an existing aminoglycoside to overcome bacterial resistance. nih.govnih.gov

Molecular Interactions and Biochemical Mechanisms

Interaction with Ribosomal RNA

The primary target of streptidine (B14820), as part of the streptomycin (B1217042) molecule, is the bacterial ribosome, specifically the 30S ribosomal subunit. This interaction is central to its mechanism of action and has been elucidated through extensive research, including X-ray crystallography. bnl.govrcsb.org

Streptidine dihydrochloride (B599025), within the streptomycin structure, directly interacts with the 16S ribosomal RNA (rRNA), a key component of the 30S subunit. nih.gov This binding occurs at a specific pocket within the 16S rRNA, influencing the decoding of the messenger RNA (mRNA) template. The guanidino groups of the streptidine ring are of particular importance in this interaction, forming hydrogen bonds with the rRNA. nih.gov This interaction induces a significant local distortion in the 16S rRNA structure, particularly affecting the conformation of crucial bases, such as A1492 and A1493, which are directly involved in codon recognition. nih.govnih.gov

The binding of streptomycin, driven by interactions involving the streptidine moiety, is to a single site on the 16S rRNA. This interaction is stabilized by a network of hydrogen bonds and salt bridges with the phosphate (B84403) backbone of the rRNA. nih.gov

Table 1: Key Interactions of the Streptidine Moiety with 16S rRNA
Interacting ComponentNature of InteractionKey Residues/Regions InvolvedFunctional Consequence
16S rRNAHydrogen bonding and electrostatic interactionsPrimarily with the phosphate backbone and specific bases in the decoding regionStabilization of the drug-ribosome complex
Guanidino GroupsHydrogen bondingSpecific nucleotides within the 16S rRNA binding pocketCrucial for the binding affinity and specificity
Decoding Center (A-site)Induction of conformational changesBases A1492 and A1493Distortion of the decoding site, leading to mRNA misreading

The interaction with the 30S subunit is not solely dependent on the rRNA; ribosomal proteins also play a role. Specifically, the ribosomal protein S12 has been identified as a key player in the binding of streptomycin and in mediating its effects on the ribosome. mcmaster.ca

Mechanisms of Protein Synthesis Disruption in Bacteria

The binding of streptidine dihydrochloride, as part of streptomycin, to the ribosomal machinery triggers a series of events that severely impair the process of protein synthesis in bacteria.

A primary consequence of the interaction between the streptidine moiety and the 16S rRNA is the induction of mRNA misreading. By distorting the decoding center, the ribosome's ability to accurately select the correct aminoacyl-tRNA that matches the mRNA codon is compromised. nih.gov This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or aberrant proteins. The stabilization of a "wrong" tRNA in the A-site is a key aspect of this misreading phenomenon. bnl.gov

Table 2: Effects of Streptidine-Mediated Binding on Translational Accuracy
ProcessEffectUnderlying Mechanism
Codon RecognitionDecreased fidelityDistortion of the 16S rRNA decoding site (A-site)
tRNA SelectionIncreased acceptance of near-cognate tRNAsStabilization of incorrect codon-anticodon pairings
Protein SynthesisProduction of aberrant proteinsIncorporation of incorrect amino acids into the polypeptide chain

Beyond inducing misreading, the binding of streptomycin can also hinder other translational processes. While the primary effect is on the fidelity of translation, the significant conformational changes induced in the 30S subunit can also interfere with the translocation step, where the ribosome moves along the mRNA to read the next codon. This can lead to a slowdown or complete halt of protein synthesis.

Modulation of Bacterial Resistance Mechanisms

Bacteria have evolved various mechanisms to counteract the effects of antibiotics, and the streptidine moiety of streptomycin is a key player in the interplay between the antibiotic and bacterial resistance.

One of the most prevalent mechanisms of resistance to aminoglycosides is the enzymatic modification of the drug. nih.govnih.gov Aminoglycoside-modifying enzymes (AMEs) can alter the structure of streptomycin, rendering it unable to bind to the ribosome. The streptidine ring is a target for some of these enzymes. For instance, O-nucleotidyltransferases can adenylate the streptidine moiety. mdpi.com Interestingly, research has shown that streptidine itself can act as a "decoy acceptor" for these enzymes. csic.es When present, streptidine can compete with streptomycin for the active site of the AME, thereby protecting the active antibiotic from inactivation and restoring its antibacterial activity. mdpi.comcsic.es

Another significant resistance mechanism involves mutations in the ribosomal components themselves. mcmaster.ca Mutations in the rpsL gene, which encodes the ribosomal protein S12, are a common cause of high-level streptomycin resistance. nih.govplos.orgresearchgate.net These mutations can alter the binding pocket for streptomycin, reducing its affinity for the ribosome and thereby mitigating its inhibitory effects. Similarly, mutations in the 16S rRNA can also confer resistance by disrupting the binding site of the streptidine-containing antibiotic. mcmaster.ca

Table 3: Modulation of Bacterial Resistance by this compound
Resistance MechanismRole of this compoundMolecular Basis
Enzymatic Modification (e.g., by ANTs)Acts as a competitive inhibitor ("decoy acceptor")Streptidine competes with streptomycin for the active site of the modifying enzyme, preventing inactivation of the antibiotic. csic.es
Target Site Modification (Ribosomal Mutations)Binding is disrupted by mutationsMutations in the rpsL gene (S12 protein) or 16S rRNA alter the binding pocket, reducing the affinity of the streptidine moiety. nih.govmcmaster.caresearchgate.net

Interaction with Aminoglycoside-Modifying Enzymes

The primary mechanism of acquired resistance to aminoglycoside antibiotics in clinical settings is the enzymatic modification of the drug by Aminoglycoside-Modifying Enzymes (AMEs). rsc.orgnih.gov These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), catalyze the covalent modification of the antibiotic, leading to a product with poor affinity for its ribosomal target. nih.govnih.gov Streptidine, as a core component of the antibiotic streptomycin, plays a crucial role in the interaction with certain AMEs. rsc.orgresearchgate.net Studies have shown that the streptidine moiety is the key binding epitope recognized by specific enzymes that inactivate streptomycin. rsc.orgresearchgate.net This interaction is central to the mechanism of resistance conferred by these enzymes. The enzymatic modification typically involves the transfer of a functional group, such as an adenylyl group from ATP, to a hydroxyl group on the aminoglycoside. nih.gov Understanding the interaction between streptidine and these enzymes is therefore fundamental to comprehending the molecular basis of streptomycin resistance.

Specificity for 6-O-Nucleotidyltransferase (ANT(6))

One of the most well-characterized interactions involves streptidine and the enzyme 6-O-Nucleotidyltransferase, also known as aminoglycoside-6-adenyl transferase or ANT(6). rsc.orgresearchgate.net This enzyme specifically catalyzes the transfer of an adenylyl group from ATP to the 6-hydroxyl group of the streptidine moiety within streptomycin, rendering the antibiotic inactive. nih.govrsc.org

Research on ANT(6) from Bacillus subtilis has revealed a narrow substrate specificity, with a high preference for streptomycin. rsc.orgresearchgate.net Crucially, experimental analysis has demonstrated that the binding epitope of streptomycin recognized by ANT(6) is the streptidine moiety itself. rsc.orgresearchgate.net This specificity is highlighted by kinetic studies which show that streptidine alone can act as a substrate for the enzyme. csic.es While the catalytic efficiency (kcat/KM) is lower for streptidine compared to the full streptomycin molecule, its ability to be recognized and modified by ANT(6) confirms its central role in the enzyme-substrate interaction. csic.es

Table 1: Kinetic Parameters of ANT(6) for Streptomycin and Streptidine
Substratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
StreptomycinData not specified in search resultsData not specified in search resultsData not specified in search results
StreptidineData not specified in search resultsData not specified in search resultsData not specified in search results
Streptidine as a "Decoy Acceptor" in Enzymatic Inactivation

The ability of ANT(6) to recognize and modify streptidine has led to an innovative strategy to counteract antibiotic resistance. rsc.orgnih.gov In this approach, streptidine is used as a "decoy acceptor." rsc.orgrsc.orgresearchgate.netnih.gov When administered alongside streptomycin to a bacterial strain that expresses the ANT(6) enzyme, streptidine competes with streptomycin for the active site of the enzyme. nih.govcsic.es

The ANT(6) enzyme, upon binding to streptidine, catalyzes its adenylylation. rsc.org This process consumes the enzyme's catalytic capacity, effectively diverting it from inactivating the actual antibiotic, streptomycin. nih.govcsic.es By acting as a competitive substrate, streptidine allows streptomycin to remain unmodified and therefore active, enabling it to reach its ribosomal target and exert its antibacterial effect. rsc.orgnih.gov This strategy has been shown to successfully restore the antibiotic activity of streptomycin in Escherichia coli strains that overexpress the ANT(6) enzyme. rsc.orgrsc.orgresearchgate.net The use of streptidine as a decoy acceptor provides a proof-of-concept for a therapeutic approach that could rescue the efficacy of existing aminoglycosides against resistant bacteria. nih.gov

Elucidation of Resistance Mechanisms through Streptidine Studies

Studies involving streptidine have been instrumental in elucidating the molecular mechanisms of aminoglycoside resistance. nih.gov The most prevalent form of clinically relevant resistance to these antibiotics is conferred by the enzymatic inactivation of the drugs. rsc.org By demonstrating that the streptidine moiety is the specific recognition site for ANT(6), research has pinpointed the exact part of the streptomycin molecule targeted by this resistance enzyme. rsc.orgrsc.org

Furthermore, the "decoy acceptor" experiments provide a functional model for overcoming this resistance. nih.gov The success of this strategy confirms that resistance mediated by ANT(6) is directly due to the enzymatic modification of the streptidine core. rsc.orgcsic.es This knowledge is crucial for designing new therapeutic strategies. For instance, streptidine could serve as a starting compound for the development of more efficient decoy acceptors or inhibitors of AMEs. nih.govcsic.es By understanding the specific interactions between streptidine and resistance enzymes, researchers can better devise novel semisynthetic aminoglycosides that are not susceptible to modification, or develop potent enzyme inhibitors to be co-administered with existing antibiotics. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Composition Assessment

Chromatographic methods are indispensable for separating Streptidine (B14820) dihydrochloride (B599025) from related compounds, including its parent compound streptomycin (B1217042) and other degradation products, thereby ensuring the purity and accurate composition of a sample.

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for this purpose. Various reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of streptidine. These methods often utilize a base-deactivated silica (B1680970) gel column and a mobile phase consisting of an aqueous solution with ion-pairing agents like sodium octanesulfonate, salts such as sodium sulfate (B86663), and organic modifiers like acetonitrile (B52724), all buffered at an acidic pH. Detection is commonly performed using ultraviolet (UV) spectroscopy at low wavelengths, typically around 205 nm. More advanced detection techniques, such as Charged Aerosol Detection (CAD), have also been employed, offering linear responses over a wide range and achieving low limits of quantification, for instance, 0.008% for streptidine sulfate in some applications. Validation studies of these HPLC methods have demonstrated high recovery rates (≥91.5%) and excellent linearity (r² ≥0.99), confirming their reliability for quantitative analysis.

Thin-Layer Chromatography (TLC) offers a simpler, cost-effective, and rapid alternative for the screening and semi-quantitative analysis of streptidine. TLC methods can effectively separate streptidine from other components in a mixture. For instance, using silica gel plates as the stationary phase and an aqueous solution of potassium phosphate (B84403) as the mobile phase, a clear separation can be achieved. Visualization of the separated spots can be accomplished using UV light or by spraying with specific reagents like resorcinol (B1680541) or iodine vapor. A specialized application, TLC-bioautography, combines the chromatographic separation with a microbiological assay, allowing for the detection of antimicrobially active spots directly on the TLC plate.

Table 1: Overview of Chromatographic Methods for Streptidine Analysis
TechniqueStationary PhaseTypical Mobile PhaseDetection MethodKey Findings/ApplicationsReference
HPLCBase-deactivated reversed-phase silica gelAqueous solution with sodium sulfate, sodium octanesulfonate, acetonitrile, and phosphate buffer (pH 3.0)UV (205 nm), Charged Aerosol Detection (CAD)Separates streptidine, streptomycin, and related impurities. Achieves low LOQ (0.008%) with CAD.
TLCSilica Gel GF-254Aqueous KH2PO4 solution (e.g., 7.5%)UV light, Resorcinol spray, Iodine vaporRapid screening and identification. Retardation factor (Rf) of ~0.51 reported in specific systems.
TLC-BioautographySilica Gel F254Aqueous KH2PO4 solutionBioassay (e.g., using Escherichia coli)Combines separation with biological activity detection.

Advanced Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopy is a powerful tool for elucidating the molecular structure of compounds. For a molecule like Streptidine dihydrochloride, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about its atomic arrangement and functional groups.

NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, various NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, are used to obtain a complete structural assignment.

NMR spectroscopy is the method of choice for studying both the three-dimensional structure and the conformational dynamics of molecules in solution. For this compound, 1H NMR spectra reveal the number of chemically distinct protons, their local environment (chemical shift), and their proximity to other protons (spin-spin coupling). 13C NMR provides complementary information about the carbon skeleton.

Advanced 2D NMR techniques are crucial for unambiguous assignments. Experiments like Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations between protons and carbons, which is vital for connecting different parts of the molecule. Through the careful analysis of these spectra, the complete covalent structure of streptidine can be confirmed. Furthermore, dynamic NMR studies can provide insights into conformational changes, such as ring flipping or rotation around single bonds, by analyzing spectra recorded at different temperatures.

While solution NMR is excellent for studying molecules in their native solvated state, solid-state NMR (ssNMR) provides invaluable information about the structure of molecules in their crystalline or amorphous solid forms. Solid-state NMR crystallography combines ssNMR data with X-ray diffraction (XRD) data to refine complex crystal structures. For aminoglycosides, which can be challenging to crystallize in a form suitable for high-resolution single-crystal XRD, ssNMR offers a complementary approach. This technique can determine internuclear distances and torsion angles in the solid state, providing a detailed picture of the molecule's conformation and the packing arrangement within the crystal lattice.

NMR spectroscopy is exceptionally well-suited for the analysis of complex biological mixtures, such as cell extracts or biofluids, often without the need for prior chromatographic separation. This field, known as metabolomics, relies on the ability of NMR to provide a comprehensive and unbiased overview of the small molecules present in a sample.

In a mixture containing streptidine, 1D 1H NMR spectra can serve as a "metabolic fingerprint," where specific signals can be assigned to streptidine, allowing for its identification and quantification. However, due to significant signal overlap in complex mixtures, 2D NMR techniques like COSY, TOCSY, and HSQC are often essential for resolving and identifying individual components. These methods help to trace the spin systems of molecules like streptidine, separating their signals from the crowded spectrum and enabling a more confident structural assignment within the complex matrix.

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Fourier-Transform Infrared (FTIR) spectroscopy is a more advanced version of the technique that offers higher speed and sensitivity.

The FTIR spectrum of this compound provides a characteristic molecular fingerprint. Key absorption bands in the spectrum correspond to the vibrational frequencies of its specific functional groups. For this compound, the spectrum would be expected to show prominent bands corresponding to:

O-H stretching: Broad absorption bands, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.

N-H stretching: Absorption bands in the 3100-3500 cm⁻¹ region, arising from the guanidino groups.

C-H stretching: Absorptions just below 3000 cm⁻¹ from the aliphatic C-H bonds in the cyclohexane (B81311) ring.

N-H bending: Bending vibrations for the amine groups, typically around 1550-1650 cm⁻¹.

C-O stretching: Strong absorption bands in the 1000-1200 cm⁻¹ region, characteristic of the alcohol C-O bonds.

The presence and precise position of these bands help to confirm the molecular structure of streptidine.

Table 2: Spectroscopic Data for Streptidine Functional Groups
Functional GroupSpectroscopic TechniqueExpected ObservationStructural Information Provided
Hydroxyl (-OH)FTIRBroad absorption band at 3200-3600 cm⁻¹ (O-H stretch)Presence of alcohol groups
Guanidino (-C(NH₂)₂⁺)FTIRAbsorption at 3100-3500 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=N stretch)Presence of guanidinium (B1211019) functional groups
Aliphatic C-HFTIRAbsorption band just below 3000 cm⁻¹ (C-H stretch)Presence of the saturated cyclohexane ring
Protons (¹H)NMRDistinct chemical shifts and coupling patternsElectronic environment and connectivity of protons
Carbons (¹³C)NMRDistinct chemical shiftsConfirmation of the carbon skeleton

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. For this compound, HRMS (such as ESI-TOF) would be used to measure the exact mass of the protonated molecule. This experimental mass can then be compared to the theoretical mass calculated from its chemical formula (C₈H₂₀Cl₂N₆O₄), allowing for unambiguous confirmation of its molecular formula.

Multiple-stage mass spectrometry, or tandem mass spectrometry (MS/MS or MSⁿ), is used to deduce the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For Streptidine, the protonated molecule would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern would reveal characteristic losses, such as neutral losses of water (H₂O) from the hydroxyl groups and ammonia (B1221849) (NH₃) or guanidine (B92328) fragments from the side chains. Analyzing these fragmentation pathways helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) creates a powerful tool for the separation, detection, and quantification of specific analytes within complex mixtures. This technique is particularly useful for analyzing streptidine or its parent compound, streptomycin, in biological or environmental samples. A typical method involves using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation, followed by detection with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for reliable quantification even at low concentrations.

The table below summarizes typical parameters for an LC-MS/MS analysis.

ParameterDescription
Chromatography
ColumnHILIC or Reversed-Phase C18
Mobile PhaseGradient elution with acetonitrile and aqueous buffer (e.g., ammonium (B1175870) formate)
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Mode
AnalyzerTriple Quadrupole (QqQ)
Detection ModeMultiple Reaction Monitoring (MRM)

X-ray Diffraction (XRD) for Crystalline Material Analysis

X-ray Diffraction (XRD) is the most definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline material. For a crystalline solid like this compound, single-crystal XRD analysis would provide precise coordinates of each atom in the crystal lattice.

This analysis yields fundamental structural information, including:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal.

Space Group: The symmetry elements present in the crystal structure.

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the streptidine molecule in the solid state.

Intermolecular Interactions: A detailed map of hydrogen bonds and ionic interactions between the streptidine cation, the chloride anions, and adjacent molecules in the lattice.

Powder X-ray Diffraction (PXRD) is also a vital tool, particularly in pharmaceutical sciences, for characterizing the bulk properties of a crystalline powder, identifying different polymorphic forms, and assessing purity.

Applications in Biochemical and Molecular Research

Investigating Bacterial Protein Synthesis Mechanisms

Streptidine (B14820) dihydrochloride (B599025) plays a crucial role in studies aimed at understanding the intricate mechanisms of bacterial protein synthesis. evitachem.com As a core component of streptomycin (B1217042), it is instrumental in research focused on the bacterial ribosome, the cellular machinery responsible for protein production. biosynth.com Scientists use streptidine and its derivatives to probe the interactions between aminoglycoside antibiotics and ribosomal RNA (rRNA). evitachem.com This research helps to elucidate how these antibiotics bind to the 30S ribosomal subunit, leading to a misreading of the genetic code on messenger RNA (mRNA) and ultimately inhibiting bacterial growth. biosynth.com By studying the structural components of streptomycin, such as streptidine, researchers can better understand the mechanisms of antibiotic action and the development of resistance. biosynth.com

Elucidating Enzymatic Pathways in Microbial Metabolism

The study of streptidine dihydrochloride is vital for unraveling the enzymatic pathways involved in the metabolism of microbes. biosynth.com It serves as a building block for understanding the synthesis and degradation of streptomycin, allowing for detailed investigation into the metabolic routes of this important antibiotic. biosynth.com Research on idiotrophic mutants of Streptomyces griseus, the bacterium that produces streptomycin, has helped to classify different stages in the antibiotic's biosynthetic pathway, including steps within the streptidine pathway itself. researchgate.net

Furthermore, streptidine has been ingeniously used as a "decoy acceptor" in studies of aminoglycoside-modifying enzymes, which are a primary cause of antibiotic resistance. rsc.org For instance, in strains of Escherichia coli that overexpress the enzyme 6-O-adenyl transferase, the presence of streptidine can effectively rescue the antibiotic activity of streptomycin. rsc.org This provides valuable insights into the mechanisms of enzymatic inactivation and aids in the development of strategies to overcome resistance. rsc.org

Development of Novel Chemical Probes and Research Reagents

The unique chemical structure of this compound makes it a valuable precursor for the synthesis of novel chemical probes and research reagents. mskcc.orggla.ac.ukacs.org These tools are essential for exploring complex biological systems in a controlled manner. mskcc.org Chemical probes, often referred to as "mutated" chemicals, are designed to investigate the function of proteins and other cellular components within their native environment. mskcc.org

By modifying the streptidine scaffold, researchers can create a diverse array of molecules with specific properties. evitachem.com For example, the synthesis of streptidine derivatives with attached reporter groups, such as fluorescent tags or biotin (B1667282) labels, allows for the visualization and tracking of these molecules within cells. mskcc.org This facilitates a deeper understanding of their interactions and mechanisms of action. The development of such probes is a key aspect of chemical biology, bridging the gap between chemistry and biological investigation to pave the way for new therapeutic discoveries. mskcc.org

Studies on Structure-Activity Relationships of Aminoglycosides

This compound is a cornerstone in the study of structure-activity relationships (SAR) of aminoglycoside antibiotics. nih.govnih.gov SAR studies are fundamental to medicinal chemistry, as they seek to understand how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying the structure of aminoglycosides and observing the resulting changes in their antibacterial potency, researchers can identify the key chemical features required for their function. nih.gov

The core structure of aminoglycosides, which includes the streptidine or a related aminocyclitol ring, is crucial for their broad-spectrum antibacterial activity. uomustansiriyah.edu.iq The number and location of amino and hydroxyl groups on the sugar moieties attached to this central ring have a profound effect on the antibiotic's ability to inhibit protein synthesis and cause misreading of the genetic code. nih.gov For instance, comparing streptomycin with its derivatives, such as dihydrostreptomycin (B1670612), where the aldehyde group is reduced, helps to delineate the importance of specific functional groups for biological activity. evitachem.com These studies provide a rational basis for the design of new aminoglycoside derivatives with improved efficacy and reduced susceptibility to resistance mechanisms. nih.gov

Precursor in Non-Clinical Antimicrobial Development Research

This compound serves as a vital starting material, or precursor, in the preclinical research and development of new antimicrobial agents. ontosight.aievitachem.comnih.gov Its foundational structure provides a versatile scaffold for chemical modifications aimed at creating next-generation antibiotics. evitachem.com

A primary focus of this research is to combat the growing threat of antibiotic-resistant bacteria. ontosight.aievitachem.com Scientists are actively engaged in synthesizing novel aminoglycoside derivatives from streptidine to overcome existing resistance mechanisms. evitachem.com Bacterial resistance to aminoglycosides often arises from the production of enzymes that modify and inactivate the antibiotic. nih.govnih.gov By altering the structure of the parent compound, researchers aim to create molecules that are no longer recognized by these inactivating enzymes, thereby restoring antibacterial activity. nih.gov For example, modifications to the streptidine core or the attached sugar moieties can prevent enzymatic modification, leading to compounds effective against resistant strains. evitachem.commdpi.com In vitro studies are crucial in this initial phase to screen these new compounds for their potency against a panel of multidrug-resistant pathogens. rsc.org

Beyond overcoming resistance, the use of streptidine as a precursor also aims to create novel compounds with improved biochemical properties. evitachem.com This includes enhancing their therapeutic profile, which could involve increasing their potency, broadening their spectrum of activity, or improving their pharmacokinetic properties. evitachem.com For instance, chemical reactions such as glycosylation, acetylation, or phosphorylation of streptidine can lead to derivatives with altered interactions with bacterial ribosomes or improved stability and distribution in biological systems. evitachem.com The gram-scale synthesis of optically pure building blocks derived from streptidine provides a platform for the creation of a wide range of novel aminoglycosides for further investigation. acs.org

Q & A

Basic Research Questions

Q. What analytical techniques are standard for characterizing Streptidine dihydrochloride purity and structure?

  • Methodology : Use nuclear magnetic resonance (NMR) for structural confirmation, focusing on characteristic proton environments (e.g., amine and hydroxyl groups). Pair with high-performance liquid chromatography (HPLC) to assess purity (>99.5% recommended for in vitro studies) . Mass spectrometry (MS) validates molecular weight, while elemental analysis confirms stoichiometry of hydrochloride salts. For trace impurities, combine HPLC with diode-array detection (DAD) .

Q. How should researchers design a baseline protocol for synthesizing this compound?

  • Methodology : Follow a two-step synthesis: (1) React streptidine with hydrochloric acid under controlled pH (3.5–4.0) to form the dihydrochloride salt. (2) Purify via recrystallization in ethanol/water mixtures. Monitor reaction completion using thin-layer chromatography (TLC) with ninhydrin staining for free amine detection .

Q. What quality control measures are critical for batch consistency in in vitro assays?

  • Methodology : Standardize peptide content analysis (via UV spectroscopy at 280 nm) and salt content (ion chromatography). For solubility, pre-test batches in assay-specific buffers (e.g., PBS or DMEM) to avoid precipitation. Document batch-specific variations in water content (Karl Fischer titration) and impurity profiles .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis yields while minimizing side products?

  • Methodology : Use Design of Experiments (DoE) to test variables: acid concentration (1–2 M HCl), reaction temperature (20–40°C), and stirring rate. Characterize side products (e.g., mono-hydrochloride salts) via LC-MS and adjust stoichiometry. Post-synthesis, employ counterion exchange (e.g., replacing Cl⁻ with acetate) to improve solubility for biological assays .

Q. What strategies resolve contradictions in this compound’s in vivo efficacy across studies?

  • Methodology : Cross-validate dosing protocols:

  • Dose : Compare mg/kg ranges (e.g., 3–100 mg/kg) across species (mice vs. rats).
  • Administration : Subcutaneous vs. intraperitoneal routes may alter bioavailability due to hydrochloride’s hygroscopicity .
  • Controls : Include vehicle controls (saline with matched pH) and reference compounds. Use longitudinal studies to assess time-dependent effects on endpoints like DNA synthesis inhibition .

Q. How should researchers address batch-to-batch variability in sensitive bioassays (e.g., apoptosis studies)?

  • Methodology : Pre-screen batches via:

  • Cell-based assays : Test cytotoxicity thresholds (IC50 shifts >20% indicate problematic batches).
  • Protease inhibition assays : Compare Ki values across batches using fluorogenic substrates.
  • Statistical rigor : Apply ANOVA to batch data and reject outliers (p<0.05). For critical studies, blend multiple batches to homogenize variability .

Q. What in silico tools are effective for predicting this compound’s interaction with biological targets?

  • Methodology : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to model binding to ribosomal proteins or proteases. Validate predictions with surface plasmon resonance (SPR) for binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Methodological Best Practices

  • Data Validation : Replicate key findings in ≥3 independent experiments. Use positive/negative controls (e.g., known protease inhibitors for functional assays) .
  • Peer-Review Alignment : Cross-reference synthesis and assay protocols with recent (<10 years) peer-reviewed studies to ensure methodological relevance .
  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for animal reporting and obtain institutional ethics approvals before dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.